3-chloro-4-fluoro-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF4N3O2S/c1-8-6-12(14(17,18)19)22-13(21-8)4-5-20-25(23,24)9-2-3-11(16)10(15)7-9/h2-3,6-7,20H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVAAFPGXJORIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF4N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
3-Chloro-4-fluoro-N-(2-(4-(methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrimidine ring substituted with trifluoromethyl and a benzenesulfonamide moiety. The molecular formula is , and its molecular weight is approximately 395.89 g/mol. The presence of fluorine and chlorine atoms enhances the lipophilicity and bioavailability of the compound.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. The sulfonamide group is known for its role in targeting carbonic anhydrase, while the pyrimidine derivative may interact with various molecular targets related to cancer cell metabolism.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrimidine-based compounds. For instance, derivatives similar to 3-chloro-4-fluoro-N-(2-(4-(methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide) have shown activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values reported for related compounds range from 0.5 to 8 µg/mL, indicating significant potency against these pathogens .
Antitumor Activity
The antitumor effects of this compound have been evaluated in various cancer cell lines. It has been reported that similar compounds exhibit IC50 values ranging from 1 µM to 10 µM against several cancer types, including breast cancer (MCF-7), lung cancer (A549), and leukemia (K562). These findings suggest that the compound may induce apoptosis through mechanisms involving cell cycle arrest and inhibition of oncogenic pathways .
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on a series of pyrimidine derivatives demonstrated that compounds with structural similarities to 3-chloro-4-fluoro-N-(2-(4-(methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide) exhibited significant activity against drug-resistant Mycobacterium abscessus, with MIC values as low as 4 µg/mL .
- Antitumor Evaluation : In vitro tests on MCF-7 cells showed that a related compound reduced cell viability by over 70% at concentrations above 5 µM, correlating with increased apoptosis markers such as cleaved caspase-3 .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new drug candidates. Preliminary data suggest that compounds similar to 3-chloro-4-fluoro-N-(2-(4-(methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide) have favorable oral bioavailability (approximately 31.8%) and do not significantly inhibit cytochrome P450 enzymes, indicating a lower risk for drug-drug interactions .
Scientific Research Applications
Medicinal Chemistry
Anticancer Research : JNJ-54175446 is under investigation for its potential in treating various cancers. Clinical trials (e.g., NCT02933762) are evaluating its effects on amyloid biomarkers and cytokine profiles in cerebrospinal fluid and plasma, indicating its relevance in oncology and neurodegenerative diseases .
Antimicrobial Activity : Recent studies have demonstrated that derivatives of sulfonamides, including JNJ-54175446, exhibit significant antimicrobial properties. For instance, new pyrimidine-benzenesulfonamide derivatives were shown to suppress microbial biofilm formation, especially against Klebsiella pneumoniae and Pseudomonas aeruginosa .
Drug Development
Bioavailability Studies : In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have been conducted to assess the drug-likeness characteristics of JNJ-54175446. These studies suggest that the compound has favorable oral bioavailability and low toxicity risks, making it a promising candidate for further development .
Mechanistic Insights
Studies have elucidated the mechanism of action of JNJ-54175446 through various biochemical assays. It has been found to inhibit specific targets involved in cancer cell proliferation and survival pathways, thereby inducing apoptosis in malignant cells .
Case Study 1: Clinical Trials on Amyloid Biomarkers
A clinical trial involving healthy participants assessed the effects of JNJ-54175446 on amyloid biomarkers related to Alzheimer's disease. The trial aimed to determine the compound's efficacy in modulating cytokine profiles in cerebrospinal fluid and plasma .
Case Study 2: Antimicrobial Efficacy
In a study evaluating new thiopyrimidine-benzenesulfonamide compounds, researchers found that JNJ-54175446 derivatives significantly inhibited the growth of resistant bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays confirmed its potential as an antimicrobial agent .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits biofilm formation in bacteria | |
| ADMET Profile | Favorable oral bioavailability |
Table 2: Clinical Trial Overview
| Trial ID | Phase | Focus Area | Status |
|---|---|---|---|
| NCT02933762 | II | Amyloid biomarkers in Alzheimer's | Recruiting |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated molecular formula based on IUPAC nomenclature.
Key Observations
Pyrimidine vs. Pyridazinone Cores: The target compound’s pyrimidine ring () offers planar rigidity, favoring interactions with enzymes or receptors. In contrast, pyridazinone () introduces a ketone oxygen, which may improve solubility but reduce metabolic stability .
Trifluoromethyl (CF₃) Impact :
- The CF₃ group in the target compound and analogs enhances lipophilicity and resistance to oxidative metabolism, a common strategy in pesticide design .
Halogenation Patterns: Chloro and fluoro substituents on benzene (target compound, ) improve binding to hydrophobic pockets in biological targets.
Synthetic Pathways :
- Most analogs (e.g., ) are synthesized via nucleophilic substitution of sulfonyl chlorides with amine intermediates. The target compound likely follows a similar route .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
